N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H21F3N4O3S and its molecular weight is 478.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been associated with thecalcitonin gene-related peptide (CGRP) receptor . CGRP receptors are found in the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
Compounds with a trifluoromethyl group have been associated with acting asantagonists to the CGRP receptor . This means they may prevent the action of CGRP, a neurotransmitter involved in pain transmission .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the regulation ofcentral inflammation . This suggests that they may play a role in inflammatory pathways in the central nervous system .
Result of Action
Given its potential role as a cgrp receptor antagonist , it may help to reduce pain by blocking the action of CGRP, a neurotransmitter involved in pain transmission .
Action Environment
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may enhance the compound’s stability and efficacy in various environments .
Properties
IUPAC Name |
N-[4-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c23-22(24,25)15-3-1-4-17(13-15)28-8-10-29(11-9-28)19(30)7-6-16-14-33-21(26-16)27-20(31)18-5-2-12-32-18/h1-5,12-14H,6-11H2,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPUKMSRQHLEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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